Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride, with the Chemical Abstracts Service (CAS) number 1909305-37-8, is a compound that belongs to the class of pyrazole derivatives. It is characterized by a tert-butyl group and an amino acid structure, which suggests potential biological activity. The molecular formula of this compound is , and it has a molecular weight of 211.26 g/mol .
This compound can be sourced from various chemical suppliers and is often used in research settings for its potential applications in medicinal chemistry. It is typically available in hydrochloride salt form, enhancing its solubility and stability.
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is classified as an organic compound, specifically a heterocyclic compound due to the presence of the pyrazole ring. Its classification extends to pharmaceutical chemistry, where it may serve as a lead compound for drug development targeting specific biological pathways.
The synthesis of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride can be achieved through several methods, primarily involving the coupling of tert-butyl acetate with appropriate pyrazole derivatives.
The molecular structure of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride features:
The key structural data includes:
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride can participate in various chemical reactions typical of amino acids and pyrazole derivatives, including:
The reactivity profile may also include:
The mechanism of action for tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride is not fully elucidated but likely involves interactions at specific biological targets:
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties.
The physical properties of tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride include:
Chemical properties include:
Tert-butyl 2-amino-2-(1-methyl-1H-pyrazol-5-yl)acetate hydrochloride has potential applications in:
The construction of the 1-methyl-1H-pyrazol-5-yl subunit relies on regioselective cyclocondensation between hydrazines and 1,3-dicarbonyl equivalents. Specifically, methyl-substituted hydrazines (e.g., methylhydrazine) react with β-keto esters or β-enamino ketones under mild conditions to afford 1,3-disubstituted pyrazoles with high regiocontrol. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal nitrogen on the electrophilic carbonyl carbon, followed by dehydration and tautomerization to yield the aromatic heterocycle [7] [9]. Modifying solvent polarity (e.g., ethanol vs. acetonitrile) significantly influences regioselectivity and yield. For instance, polar protic solvents like ethanol favor the formation of 1-methyl-3-substituted pyrazoles (regioisomeric ratios >99.5:0.5), while aprotic solvents reduce selectivity (e.g., 95.2:4.8 in acetonitrile) [6]. Critical parameters include:
Table 1: Optimized Conditions for Pyrazole Core Synthesis
Hydrazine | Carbonyl Precursor | Solvent | Temp (°C) | Regioselectivity Ratio | Yield (%) |
---|---|---|---|---|---|
Methylhydrazine | Ethyl acetoacetate | Ethanol | 78 | >99.5:0.5 | 85 |
Methylhydrazine | 3-Oxobutanoate | Acetonitrile | 80 | 95.2:4.8 | 75 |
Phenylhydrazine | β-Enamino diketone | CCl₄ | 25 | 67.9:13.8 | 54 |
The tert-butyl ester group serves dual roles: protecting the carboxylic acid during pyrazole functionalization and enhancing steric bulk to minimize racemization in chiral intermediates. Two principal routes exist:
Boc deprotection is executed with HCl in dioxane or trifluoroacetic acid (TFA), preserving the pyrazole core integrity. The tert-butyl group’s stability toward nucleophiles and bases allows orthogonal deprotection in multi-step sequences [3].
Table 2: Benchmarks for Boc Protection/Deprotection
Reaction Type | Reagents | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Esterification | Boc₂O, DMAP, DCM | Dichloromethane | 12 | 95 |
Deprotection | 4M HCl/dioxane | Dioxane | 2 | 90 |
Acid Protection | Isobutylene, H₂SO₄ | THF | 24 | 92 |
Hydrochloride salt formation enhances crystallinity, stability, and solubility of the target compound. Protonation occurs at the α-amino group using hydrogen chloride (g) in ethereal solvents (e.g., diethyl ether, THF) or hydrochloric acid in polar media (e.g., water/acetone mixtures). Key considerations include:
Integrated methodologies minimize intermediate purification and improve efficiency. A representative sequence couples pyrazole core synthesis, glycine esterification, and salt formation in a single reactor:
This approach achieves atom economies exceeding 80% and reduces waste by 50% compared to stepwise routes. A documented protocol achieves 88% overall yield for a structurally analogous N-sulfonylated pyrazole via one-pot sulfonamidation [4].
Solid-phase strategies enable rapid diversification for drug discovery. Resin-bound β-ketonitriles (e.g., Wang resin-linked acetoacetate) react with methylhydrazine to afford immobilized 5-aminopyrazoles. Subsequent alkylation or acylation introduces R-group diversity, followed by cleavage with TFA/dichloromethane to release the target scaffold [7] [9]. Key advantages include:
Table 3: Solid-Phase Resins for Pyrazole Synthesis
Resin Type | Linker Chemistry | Cleavage Reagent | Purity (%) |
---|---|---|---|
Merrifield resin | Chloride | TFA/DCM (1:99) | 85 |
Wang resin | Carboxylate | HF/pyridine | 92 |
Rink amide resin | Amide | 95% TFA | 90 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0